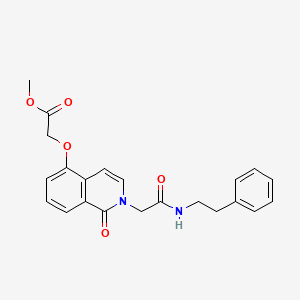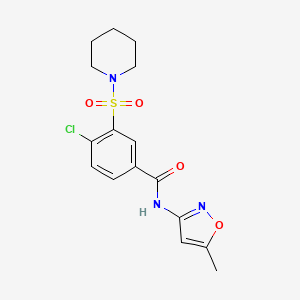
N-(2-Amino-1-cyclohexylethyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis Techniques : Research has been conducted on the synthesis of compounds similar to N-(2-Amino-1-cyclohexylethyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide;hydrochloride, demonstrating methods for high-yield synthesis through multi-step nucleophilic substitution reactions and ester hydrolysis (Zhou et al., 2021).
- Crystal Structure Determination : Crystallographic studies have been employed to determine the structure of related compounds, providing insights into their molecular configurations and potential interactions (Lu et al., 2021).
Material Science and Polymer Research
- Polyamides Containing Cyclohexane Structure : Investigations into the synthesis and properties of aromatic polyamides containing the cyclohexane structure, similar to the one in this compound, have been conducted, revealing their potential in material science for creating polymers with high thermal stability and solubility (Hsiao et al., 1999).
Biological and Pharmacological Applications
- Potential Antiproliferative Activity : Certain compounds structurally related to this compound have shown significant inhibitory activity against cancer cell lines, suggesting potential use in cancer research (Lu et al., 2021).
- Apoptosis Inducers in Cancer Treatment : Research on cyclohexane-1-carboxamides, a class to which this compound belongs, has identified promising activity against breast cancer cell lines, indicating their potential role as apoptosis inducers in cancer treatment (Abd-Allah & Elshafie, 2018).
Chemical Reactions and Properties
- Synthesis of Cyclopropane Derivatives : Studies on the synthesis of cyclopropane derivatives, which are structurally related to the compound , have provided insights into their chemical reactions and properties, furthering understanding of their potential applications (Aelterman et al., 1999).
Eigenschaften
IUPAC Name |
N-(2-amino-1-cyclohexylethyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O.ClH/c19-15-8-6-14(7-9-15)18(10-11-18)17(22)21-16(12-20)13-4-2-1-3-5-13;/h6-9,13,16H,1-5,10-12,20H2,(H,21,22);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUDMOVTXPCBCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CN)NC(=O)C2(CC2)C3=CC=C(C=C3)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Thiophen-2-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2357845.png)
![2-{[(5-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2357846.png)


![3,4,5-trimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2357849.png)



![N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-methoxyacetamide](/img/structure/B2357856.png)

![ethyl 2-(2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2357862.png)
![4-[3-(Benzenesulfonyl)-6-chloroquinolin-4-yl]morpholine](/img/structure/B2357865.png)